molecular formula C10H20N6 B176014 N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine CAS No. 100033-16-7

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine

Cat. No. B176014
M. Wt: 224.31 g/mol
InChI Key: FKCSKTPZKSCPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine, also known as EDDTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EDDTA is a triazine-based compound that has been used in various fields of research, including biochemistry, pharmacology, and environmental science.

Mechanism Of Action

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's mechanism of action is based on its ability to chelate metal ions. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine binds to metal ions, forming a stable complex that can be excreted from the body. The chelation process can also prevent metal ions from participating in harmful reactions in the body, reducing their toxicity. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's antioxidant and anti-inflammatory properties can protect cells from oxidative stress and inflammation, contributing to its therapeutic potential.

Biochemical And Physiological Effects

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can have various biochemical and physiological effects. In the body, metal ions can participate in harmful reactions, leading to oxidative stress, inflammation, and cellular damage. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can prevent these harmful reactions, reducing their toxicity and protecting cells from damage. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's antioxidant and anti-inflammatory properties can contribute to its therapeutic potential by protecting cells from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's advantages for lab experiments include its ability to chelate metal ions, encapsulate drugs, and protect cells from oxidative stress and inflammation. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's simple and efficient synthesis method makes it a viable option for large-scale production.
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's limitations for lab experiments include its potential toxicity at high concentrations and its potential interference with other biological processes. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can be nonspecific, leading to the removal of essential metal ions from the body.

Future Directions

For N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine research include the development of more specific chelating agents, the optimization of drug delivery systems, and the exploration of N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the long-term effects of N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine on the body and its potential interactions with other biological processes.
In conclusion, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine is a triazine-based compound that has gained significant attention in scientific research due to its unique properties. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions, encapsulate drugs, and protect cells from oxidative stress and inflammation make it a promising agent for various scientific fields. However, further research is needed to understand its potential limitations and interactions with other biological processes.

Synthesis Methods

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine can be synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and ethylamine in the presence of a catalyst. The resulting product is then treated with isopropyl alcohol to yield N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine. The synthesis method is relatively simple and efficient, making it a viable option for large-scale production.

Scientific Research Applications

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been extensively studied for its potential applications in various scientific fields. In biochemistry, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been used as a chelating agent to bind metal ions, such as copper, zinc, and iron. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions has been utilized in the development of diagnostic and therapeutic agents for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
In pharmacology, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been studied for its potential use as a drug delivery system. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine can encapsulate drugs and deliver them to specific target sites in the body, improving drug efficacy and reducing side effects. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
In environmental science, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been used to remove heavy metals from contaminated soil and water. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions makes it an effective agent for the remediation of polluted environments.

properties

CAS RN

100033-16-7

Product Name

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine

Molecular Formula

C10H20N6

Molecular Weight

224.31 g/mol

IUPAC Name

6-N-ethyl-2-N,2-N-dimethyl-4-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C10H20N6/c1-6-11-8-13-9(12-7(2)3)15-10(14-8)16(4)5/h7H,6H2,1-5H3,(H2,11,12,13,14,15)

InChI Key

FKCSKTPZKSCPFZ-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)N(C)C)NC(C)C

Canonical SMILES

CCNC1=NC(=NC(=N1)N(C)C)NC(C)C

synonyms

N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.